Cas no 947691-59-0 (4-Ethyl-3-methoxyaniline)

4-Ethyl-3-methoxyaniline is a substituted aniline derivative featuring both ethyl and methoxy functional groups on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its structural properties, including electron-donating substituents, enhance reactivity in electrophilic aromatic substitution and coupling reactions. The presence of the methoxy group improves solubility in organic solvents, facilitating its use in various synthetic applications. With a defined molecular weight and purity, it offers consistent performance in specialized chemical processes. Proper handling is required due to potential sensitivity to light and air.
4-Ethyl-3-methoxyaniline structure
4-Ethyl-3-methoxyaniline structure
Product Name:4-Ethyl-3-methoxyaniline
CAS No:947691-59-0
MF:C9H13NO
MW:151.205622434616
MDL:MFCD11977402
CID:797066
PubChem ID:13920888
Update Time:2025-10-31

4-Ethyl-3-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-3-methoxyaniline
    • Benzenamine, 4-ethyl-3-methoxy-
    • 4-Ethyl-3-methoxybenzenamine
    • FT-0755184
    • A845093
    • DTXSID50552504
    • SCHEMBL3008120
    • 947691-59-0
    • A1-19378
    • SB76508
    • 4-ethyl-3-methoxy-aniline
    • FHEIXLLVGYMBCH-UHFFFAOYSA-N
    • Z1255492864
    • 4-ethyl-3-methoxy-benzenamine
    • EN300-247490
    • AKOS022173440
    • MDL: MFCD11977402
    • Inchi: 1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3
    • InChI Key: FHEIXLLVGYMBCH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1CC)N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 253.3±20.0 ºC (760 Torr),
  • Flash Point: 109.9±15.0 ºC,
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),

4-Ethyl-3-methoxyaniline Pricemore >>

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Additional information on 4-Ethyl-3-methoxyaniline

Introduction to 4-Ethyl-3-methoxyaniline (CAS No. 947691-59-0)

4-Ethyl-3-methoxyaniline, identified by the chemical compound code CAS No. 947691-59-0, is a significant aromatic amine that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its ethyl and methoxy substituents on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-donating and electron-withdrawing groups on its aromatic core imparts distinct reactivity, enabling its use in diverse synthetic pathways.

The molecular structure of 4-Ethyl-3-methoxyaniline consists of a benzene ring substituted with an ethyl group at the 4-position and a methoxy group at the 3-position. This arrangement results in a molecule with moderate lipophilicity and moderate solubility in organic solvents, making it suitable for various applications in organic synthesis. The compound's ability to participate in nucleophilic aromatic substitution reactions, as well as its compatibility with Friedel-Crafts alkylation and acylation, further enhances its utility as a synthetic building block.

In recent years, 4-Ethyl-3-methoxyaniline has been explored for its potential applications in the development of pharmaceutical agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it could serve as a precursor or scaffold for novel therapeutic agents. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The methoxy group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

One notable area of research involving 4-Ethyl-3-methoxyaniline is its role in the synthesis of antimicrobial agents. The compound's aromatic system can be modified to produce derivatives with enhanced activity against resistant bacterial strains. Recent studies have demonstrated that certain analogs of 4-Ethyl-3-methoxyaniline exhibit promising antibacterial properties, making them attractive candidates for further development into new antibiotics. The ethyl group at the 4-position serves as a handle for introducing additional functionalities that can improve binding affinity to bacterial targets.

Additionally, 4-Ethyl-3-methoxyaniline has found applications in the field of material science, particularly in the development of organic electronic materials. Its conjugated aromatic system makes it a viable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have explored its derivatives as emissive layers or charge transport materials, leveraging their electronic properties to enhance device performance. The compound's stability under various conditions and its ability to form stable films further contribute to its suitability for these applications.

The synthesis of 4-Ethyl-3-methoxyaniline typically involves multi-step organic reactions starting from readily available precursors such as aniline derivatives. Common synthetic routes include methylation and ethylation reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving yields. These innovations are crucial for scaling up production while maintaining cost-effectiveness and sustainability.

In conclusion, 4-Ethyl-3-methoxyaniline (CAS No. 947691-59-0) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced electronic materials. As research continues to uncover new uses for this compound, it is likely to remain a valuable asset in both academic and industrial settings. The ongoing exploration of its derivatives promises to yield novel compounds with enhanced functionalities, further expanding its utility across multiple scientific disciplines.

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